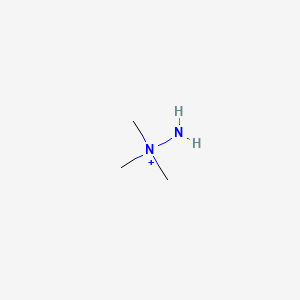

1,1,1-Trimethylhydrazinium

Description

Historical Development of Quaternary Hydrazinium (B103819) Salts in Organic Synthesis

Quaternary hydrazinium compounds, the class to which 1,1,1-trimethylhydrazinium belongs, have been documented in chemical literature for over a century. osti.gov Historically, their development and applications in synthesis were somewhat limited compared to their structural analogues, the quaternary ammonium (B1175870) salts. Early research focused on their basic synthesis and properties. acs.org The general synthesis involves the quaternization of a substituted hydrazine (B178648). mdpi.com For instance, 1,1,1-trialkylhydrazinium halides can be formed through the reaction of 1,1-dialkylhydrazine with an alkyl halide. mdpi.com

While the existence of these salts was well-established, their potential as specialized reagents in complex organic synthesis was not fully realized until the late 20th century. osti.gov A significant turning point came with the exploration of new aminating agents for reactions involving the substitution of hydrogen on electron-deficient aromatic rings. osti.govosti.gov This led to the investigation of quaternary hydrazinium salts as reagents in what is now known as Vicarious Nucleophilic Substitution (VNS). osti.gov This newer application marked a renaissance for this class of compounds, moving them from chemical curiosities to valuable tools in the synthetic chemist's arsenal.

Significance of this compound in Contemporary Synthetic Methodologies

The contemporary significance of this compound is dominated by its role as a potent aminating reagent, particularly in the form of this compound iodide (TMHI). organic-chemistry.orgamerigoscientific.com TMHI has emerged as a novel and highly reactive reagent for the direct amination of electrophilic aromatic and heterocyclic compounds through the Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom. organic-chemistry.orgacs.org This methodology provides an efficient pathway for introducing an amino group into electron-deficient rings under mild conditions. organic-chemistry.org

The VNS reaction using TMHI is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.orgresearchgate.netacs.org The process is characterized by the release of trimethylamine (B31210) and allows for the synthesis of amino-substituted aromatics that can be difficult to obtain through other methods. organic-chemistry.org One of the key advantages of TMHI is its ability to yield isomers that are not produced with other common nucleophilic aminating reagents. organic-chemistry.orgresearchgate.net

Research has demonstrated the broad applicability of TMHI in amination reactions. It has been successfully used for the amination of various nitroarenes, including 3-substituted nitrobenzenes and 1,3-dinitrobenzene (B52904), with products obtained in good to excellent yields. organic-chemistry.org For example, the reaction with 1,3-dinitrobenzene efficiently produces 2,4-dinitro-1,3-phenylenediamine. organic-chemistry.org

Interactive Table 1: Amination of 3-Substituted Nitrobenzenes with TMHI organic-chemistry.org

| Substrate (3-X-Nitrobenzene) | Product(s) | Yield (%) |

| 3-Chloronitrobenzene | 2-Amino-3-chloronitrobenzene & 4-Amino-3-chloronitrobenzene | 88 |

| 3-Nitrotoluene | 2-Amino-3-nitrotoluene & 4-Amino-3-nitrotoluene | 95 |

| 3-Nitroanisole | 2-Amino-3-nitroanisole & 4-Amino-3-nitroanisole | 66 |

Furthermore, studies have explored the amination of more complex heterocyclic systems. The VNS amination of various nitroquinolines using TMHI proceeds with high yields (86-95%) and demonstrates regioselectivity, typically favoring substitution at positions ortho or para to the nitro group. researchgate.net This method has been used to synthesize compounds such as 8-amino-5-nitroquinoline. researchgate.net

Interactive Table 2: Amination of Nitroquinolines with TMHI researchgate.net

| Substrate | Product | Yield (%) |

| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 86 |

| 5-Nitroquinoline (B147367) | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 95 |

| 6-Nitroquinoline | 5-Amino-6-nitroquinoline | 92 |

| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | 95 |

| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 89 |

Beyond simple amination, TMHI is a key reagent in the synthesis of high-value, thermally stable explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from picramide. osti.gov This VNS-based synthesis is notable for its mild reaction conditions (room temperature) and high yields (80-90%). osti.gov The compound is also employed in the synthesis of other energetic materials and functionalized azoles. mdpi.comresearchgate.net

In addition to VNS reactions, this compound salts are precursors for aminimides. researchgate.net The reaction of an ester with a this compound salt in the presence of a base like sodium methoxide provides a one-step synthesis for a variety of acyclic, aromatic, and heteroaromatic aminimides. researchgate.net More recently, the this compound cation has been used as a template in materials science to create novel one-dimensional hybrid organic-inorganic perovskitoids, such as (Me₃Hy)[PbI₃], which exhibit interesting physicochemical properties like dielectric switching and luminescence. acs.orgnih.gov

Structure

2D Structure

Propriétés

Numéro CAS |

44024-83-1 |

|---|---|

Formule moléculaire |

C3H11N2+ |

Poids moléculaire |

75.13 g/mol |

Nom IUPAC |

amino(trimethyl)azanium |

InChI |

InChI=1S/C3H11N2/c1-5(2,3)4/h4H2,1-3H3/q+1 |

Clé InChI |

ZSXLAJUILPSSLE-UHFFFAOYSA-N |

SMILES canonique |

C[N+](C)(C)N |

Origine du produit |

United States |

Synthetic Routes and Methodologies for 1,1,1 Trimethylhydrazinium Salts

Quaternization Reactions of 1,1-Dimethylhydrazine (B165182)

Quaternization involves the alkylation of the more substituted nitrogen atom in 1,1-dimethylhydrazine, leading to the formation of a stable cationic hydrazinium (B103819) species.

The most common and straightforward method for the synthesis of a 1,1,1-trimethylhydrazinium salt is the SN2 nucleophilic substitution reaction between 1,1-dimethylhydrazine and a methyl halide, most notably methyl iodide. mdpi.comresearchgate.net This reaction is typically performed by treating 1,1-dimethylhydrazine with methyl iodide. mdpi.comorganic-chemistry.org The product, this compound iodide (TMHI), is a stable, crystalline solid. organic-chemistry.org

The rationale for the quaternization occurring at the already substituted nitrogen atom is a subject of discussion. While it might seem counterintuitive, it has been suggested that the increased lipophilic character of the more substituted hydrazine (B178648) facilitates the approach of the lipophilic methyl halide, promoting asymmetric and complete substitution. cdnsciencepub.com

A typical laboratory preparation involves dispersing 1,1-dimethylhydrazine in a dry solvent like tetrahydrofuran (B95107) (THF) and then adding methyl iodide dropwise with continuous stirring. mdpi.comresearchgate.net The reaction proceeds at room temperature and, after a period of several hours, yields the desired this compound iodide product. mdpi.com

Table 1: Synthesis of this compound Iodide via Alkylation

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|

This table summarizes a representative procedure for the synthesis of this compound iodide. mdpi.com

Once this compound iodide is synthesized, the iodide anion can be readily replaced by other anions through ion exchange reactions. This versatility allows for the generation of a wide array of this compound salts with different properties and applications.

One common method involves the reaction of this compound iodide with various sodium or silver salts in a suitable solvent. mdpi.comamerigoscientific.com For instance, treating the iodide salt with sodium salts like sodium cyanide (NaCN), sodium azide (B81097) (NaN₃), sodium nitrate (B79036) (NaNO₃), sodium nitrite (B80452) (NaNO₂), or sodium perchlorate (B79767) (NaClO₄) in acetonitrile (B52724) for an extended period (e.g., 72 hours) at room temperature yields the corresponding this compound salts. mdpi.com After the reaction, the resulting sodium iodide precipitate is filtered off, and the desired product is obtained by evaporating the solvent. mdpi.comresearchgate.net

Another approach utilizes silver salts. Reaction with silver nitrate, silver perchlorate, or silver azide can produce the respective nitrate, perchlorate, and azide salts of this compound. amerigoscientific.comscientificlabs.co.uk Strongly basic anion exchange resins, such as Amberlite IRA-400, are also effective. google.com Passing an aqueous or methanolic solution of a this compound halide through a column packed with such a resin results in the exchange of the halide anion for a hydroxide (B78521) ion. google.com

Table 2: Examples of Anion Exchange Reactions for this compound Salts

| Starting Salt | Reagent | Solvent | Product Anion |

|---|---|---|---|

| This compound Iodide | Sodium Cyanide | Acetonitrile | Cyanide (CN⁻) |

| This compound Iodide | Sodium Azide | Acetonitrile | Azide (N₃⁻) |

| This compound Iodide | Sodium Nitrate | Acetonitrile | Nitrate (NO₃⁻) |

| This compound Iodide | Sodium Nitrite | Acetonitrile | Nitrite (NO₂⁻) |

| This compound Iodide | Sodium Perchlorate | Acetonitrile | Perchlorate (ClO₄⁻) |

| This compound Iodide | Silver Nitrate | Not Specified | Nitrate (NO₃⁻) |

This table illustrates various methods to diversify the anionic counterpart of the this compound cation. mdpi.comamerigoscientific.comgoogle.com

One-Step Synthesis Approaches Utilizing this compound Salts

This compound iodide (TMHI) is a valuable reagent in one-step synthetic transformations, particularly in the amination of electrophilic aromatic compounds. organic-chemistry.orgresearchgate.net It serves as a potent aminating agent in a reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgresearchgate.net

This one-pot process typically involves reacting an electron-deficient arene, such as a nitroarene, with TMHI in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and can lead to the direct introduction of an amino group onto the aromatic ring, yielding aminated products in good to excellent yields (66-95%). organic-chemistry.org For example, the amination of various nitroquinolines using TMHI occurs regioselectively, producing ortho or ortho and para isomers relative to the nitro group with high yields. researchgate.net This method provides a direct route to amino-substituted aromatic compounds that may be difficult to synthesize through other pathways. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of chemical syntheses. beilstein-journals.org While specific studies focusing exclusively on optimizing the synthesis of this compound iodide are not extensively detailed in the provided results, general principles of reaction optimization can be applied. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of reactants are key variables. researchgate.netacs.org

For the initial quaternization, using a dry solvent like THF is important to prevent side reactions. mdpi.com The reaction is often run at room temperature, suggesting that it proceeds efficiently without the need for heating, which can be energy-efficient and prevent potential decomposition. mdpi.comresearchgate.net The use of a slight excess or an equimolar amount of methyl iodide is a common strategy to ensure complete conversion of the 1,1-dimethylhydrazine. mdpi.com In the context of VNS reactions using TMHI, the choice and concentration of the base can control the orientation of the amination, highlighting how downstream reaction conditions can be tuned for desired outcomes. acs.org

Vicarious Nucleophilic Substitution Vns Chemistry of 1,1,1 Trimethylhydrazinium Reagents

Mechanistic Investigations of VNS Amination Reactions

The VNS reaction provides a pathway for the substitution of hydrogen atoms on electrophilic aromatic rings. The mechanism involves the addition of a nucleophile, which contains a leaving group, to the aromatic ring, forming a σ-adduct. Subsequent base-induced elimination of a small molecule (e.g., HX) results in the formation of the substituted product.

The 1,1,1-trimethylhydrazinium cation, typically used as its iodide salt (TMHI), serves as a potent aminating reagent in VNS chemistry. In the presence of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (B1231860) (NaOMe), TMHI is believed to form a reactive ylide intermediate, [(CH3)3N+-NH-]. This species is sufficiently nucleophilic to attack the electron-deficient aromatic ring of nitroarenes.

A key advantage of using TMHI is that the leaving group is the neutral molecule trimethylamine (B31210), which is a superior leaving group compared to the stabilized anionic species that depart in other VNS reactions. This contributes to the high reactivity of TMHI in amination reactions. The reaction is often characterized by the rapid formation of intensely colored solutions, indicative of the formation of intermediate σ-adducts, and the evolution of trimethylamine gas. The number of amino groups that can be introduced into the aromatic ring generally corresponds to the number of nitro groups present.

The mechanism of VNS amination with TMHI is thought to proceed through the formation of a transient σ-adduct, also known as a Meisenheimer-type complex. For instance, in the amination of cobaltocenium hexafluoridophosphate, the proposed mechanism involves the nucleophilic addition of a zwitterionic trimethylhydraziniumide to the cobaltocenium cation. This leads to the formation of a cyclopentadienyl (B1206354) substituted cyclopentadiene (B3395910) endo-hydride cobalt(I) complex. Subsequently, a base-promoted removal of a hydride by the internal trimethylamine moiety generates the aminated product.

In the context of nitroarenes, the reaction is initiated by the addition of the aminating reagent to a carbon atom of the aromatic ring, forming a σ-adduct. A base then abstracts a proton from the position of substitution, leading to the elimination of trimethylamine and the formation of the aminated nitroaromatic compound. The leaving group dynamics are a critical feature of the VNS reaction, with the departure of a neutral molecule like trimethylamine driving the reaction forward.

Amination of Nitroaromatic Substrates

TMHI has proven to be a versatile reagent for the amination of a wide array of nitroaromatic compounds. This methodology has significant applications, particularly in the synthesis of energetic materials.

The amination of mono-substituted nitrobenzenes with TMHI often yields a mixture of ortho and para isomers relative to the nitro group. For example, the amination of 3-substituted nitrobenzenes with TMHI results in monoaminated products with substitution occurring at both the ortho and para positions. This is in contrast to other aminating agents like 4-amino-1,2,4-triazole (B31798), which can exhibit exclusive para-selectivity.

In the case of 1-substituted 3,5-dinitrobenzenes with substituents such as OMe, OCH2CF3, OCH2CF2CF2H, and OPh, the amination with TMHI occurs with high yield and regioselectivity, favoring the ortho isomer over the para isomer by a ratio of approximately 9:1. However, for substrates with SPh or SCH2Ph substituents, the reaction proceeds with lower yield, and the ortho/para isomer ratio is approximately 1:1. The regioselectivity can also be influenced by the steric bulk of the aminating reagent, with studies underway to explore more sterically crowded 1,1,1-trialkylhydrazinium halides to potentially alter the product distribution.

Table 1: Regioselectivity in the VNS Amination of 1-X-3,5-dinitrobenzenes with TMHI

| Substituent (X) | Ortho/Para Isomer Ratio | Yield |

|---|---|---|

| OMe, OCH2CF3, OCH2CF2CF2H, OPh | ~9:1 | High |

Data sourced from research on the direct amination of 1-substituted 3,5-dinitrobenzenes.

TMHI is highly effective in introducing multiple amino groups into polynitroaromatic compounds. For instance, 1,3-dinitrobenzene (B52904) is efficiently converted to 2,4-dinitro-1,3-phenylenediamine. Similarly, 1,3,5-trinitrobenzene (B165232) undergoes double amination to produce 2,4-diamino-1,3,5-trinitrobenzene. When 1-phenylsulfonyl-3,5-dinitrobenzene is treated with two equivalents of TMHI, double amination occurs, yielding 2,4-diamino-3,5-dinitro-1-phenylsulfonylbenzene as the major product.

The reaction of picramide (2,4,6-trinitroaniline) with TMHI can lead to the formation of either 1,3-diamino-2,4,6-trinitrobenzene (DATB) or 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), depending on the reaction conditions.

A significant application of VNS amination with TMHI is in the synthesis of insensitive high explosives. Notably, this method provides a new and more economical route to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). The reaction of picramide with TMHI in the presence of a strong base affords TATB in yields exceeding 95%. This synthesis is advantageous as it can utilize surplus energetic materials, such as unsymmetrical dimethylhydrazine (UDMH) to prepare TMHI, and ammonium (B1175870) picrate (B76445) (Explosive D) as a source for picramide.

This methodology has also been applied to the synthesis of other energetic materials. For example, 2,4,6-trinitrotoluene (B92697) (TNT) reacts with TMHI to give 3,5-diamino-2,4,6-trinitrotoluene (DATNT). Furthermore, the reaction of 3,5-dinitropyrazole with TMHI yields 4-amino-3,5-dinitropyrazole (ADNP), another important energetic compound.

Table 2: List of Compounds | Compound Name |

Amination of Nitroheterocyclic Compounds

The chemical reagent this compound iodide (TMHI) is instrumental in the direct amination of nitroaromatic compounds through a process known as vicarious nucleophilic substitution (VNS) of hydrogen. organic-chemistry.orgunt.edu This method allows for the introduction of an amino group into electron-deficient aromatic rings under mild conditions. organic-chemistry.org The reaction typically involves combining TMHI with a strong base, such as potassium tert-butoxide or sodium methoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

VNS Amination of Nitroquinolines

The amination of various mononitroquinolines using this compound iodide (TMHI) in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) has been studied extensively. researchgate.netwiley.com This reaction, proceeding via the vicarious nucleophilic substitution of hydrogen, demonstrates high regioselectivity, primarily yielding ortho and para isomers relative to the nitro group. researchgate.netwiley.com

The reaction of 5-nitroquinoline (B147367) with the ylide generated from TMHI in a t-BuOK/DMSO system results in the formation of σ adducts at the ortho and para positions to the nitro group. arkat-usa.org These intermediates subsequently undergo deprotonation and elimination of trimethylamine to yield the corresponding amino derivatives. arkat-usa.org High yields, ranging from 86% to 95%, are typically observed for the amination of 3-, 5-, 6-, 7-, and 8-nitroquinolines. researchgate.netwiley.com

However, 2-nitroquinoline (B99525) does not undergo vicarious amination. Instead, the labile nitro group is displaced by an amino group, which then transforms into an imine compound and, upon hydrolysis, yields 2(1H)-quinolinone. researchgate.netwiley.com

The observed high regioselectivity for the amination of 3-, 5-, 6-, 7-, and 8-nitroquinolines with TMHI is supported by quantum-chemical calculations of the transition state energy and heats of formation of the σ adducts. arkat-usa.org

Table 1: Amination of Mononitroquinolines with TMHI arkat-usa.org

| Nitroquinoline Isomer | Product(s) | Yield (%) |

| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 95 |

| 5-Nitroquinoline | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 61 (total) |

| 6-Nitroquinoline | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 90 (total) |

| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | 92 |

| 8-Nitroquinoline | 7-Amino-8-nitroquinoline & 5-Amino-8-nitroquinoline | 95 (total) |

Amination of Nitroazoles and Nitrobenzimidazoles

The C-amination of N-substituted nitroazoles and nitrobenzimidazoles using this compound halides is a key application of the VNS methodology. mdpi.com This direct amination is particularly effective for N-substituted azoles where prototropic rearrangements are not possible. mdpi.com

Studies have focused on the amination of compounds such as 1-methyl-4-nitropyrazole, 1-methyl-4-nitroimidazole, and 2-phenyl-4-nitro-1,2,3-triazole. mdpi.com For instance, the amination of 4-nitro-2-phenyl-1,2,3-triazole occurs exclusively in the triazole ring, forming 5-amino-4-nitro-2-phenyl-1,2,3-triazole. researchgate.net

In the case of nitrobenzimidazoles, 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole (B1360024) are aminated by TMHI in a t-BuOK/DMSO system. mdpi.com The reaction on 1-methyl-5-nitrobenzimidazole yields 1-methyl-4-amino-5-nitrobenzimidazole. mdpi.com For 1-methyl-6-nitrobenzimidazole, amination occurs at position 7 to give 1-methyl-7-amino-6-nitrobenzimidazole. mdpi.com Under more stringent reaction conditions, the amination of 1-methyl-6-nitrobenzimidazole can also produce a secondary product, 1-methyl-2-amino-6-nitrobenzimidazole, in a 2:1 ratio with the 7-amino isomer. mdpi.com Similarly, 1-methyl-4-nitrobenzotriazole (B14171833) undergoes amination at positions 7 and 5. mdpi.com

The synthesis of 5-amino-3-nitro-1H-1,2,4-triazole has been successfully achieved through a one-step amination of 3-nitro-1H-1,2,4-triazole with this compound iodide. mdpi.com

Comparative Analysis with Other Nucleophilic Aminating Reagents

This compound iodide (TMHI) stands out as a highly reactive reagent for the amination of nitroarenes via VNS, offering an alternative to other aminating agents. organic-chemistry.org A key distinction is its ability to produce isomers that are not accessible with other reagents. organic-chemistry.orgresearchgate.net

For example, the amination of 3-substituted nitrobenzenes with TMHI results in amination at both the ortho and para positions. organic-chemistry.org This contrasts with the exclusive para-selectivity observed when using 4-amino-1,2,4-triazole as the aminating reagent. organic-chemistry.org

Other reagents used for VNS amination include hydroxylamine, O-alkylhydroxylamines, and sulfenamides. researchgate.netdergipark.org.tr While effective in certain contexts, TMHI demonstrates high reactivity, efficiently converting compounds like 1,3-dinitrobenzene into 2,4-dinitro-1,3-phenylenediamine. organic-chemistry.org The choice of base can also influence the reaction outcome; for instance, in the reaction of picramide with TMHI, bases like sodium hydroxide (B78521) and sodium dimsylate promote the formation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). google.com

Functionalization of Porphyrinoids via Nitro Groups using this compound

The functionalization of porphyrinoids, specifically those bearing nitro groups, can be achieved using this compound iodide. The nitro group acts as an activating group, facilitating nucleophilic substitution on the porphyrin macrocycle. researchgate.net

Meso-tetraarylporphyrin chelates (CuII, ZnII) can be nitrated to form dinitro-derivatives. researchgate.net These nitrated intermediates then react with TMHI in the presence of a base, such as potassium methoxide or potassium hydroxide, to form β,β-diamino-β,β-dinitro-porphyrinates through a vicarious nucleophilic substitution mechanism. researchgate.net

Furthermore, the copper and zinc complexes of meso-(4-nitrophenyl)porphyrin react with this compound iodide in the presence of KOH in DMSO. scribd.com This reaction demonstrates the utility of TMHI in modifying the peripheral positions of porphyrin rings. While TMHI is an effective aminating agent for porphyrins, research into other reagents like 2,4,6-trichlorophenylsulfenamide continues, as the reaction with TMHI is not always clean and can produce byproducts. yu.edu.jo

Reactions Beyond Vicarious Nucleophilic Substitution Utilizing 1,1,1 Trimethylhydrazinium Salts

Aminimide Formation from Carboxylic Acid Esters

A one-step synthesis allows for the preparation of a variety of aminimides through the reaction of a carboxylic acid ester with a 1,1,1-trimethylhydrazinium salt. researchgate.netingentaconnect.com This method is broadly applicable, enabling the synthesis of acyclic, alicyclic, aromatic, and heteroaromatic trimethylaminimides. researchgate.net

The fundamental synthetic approach involves the reaction of an ester with a this compound salt, such as this compound iodide, in the presence of a strong, anhydrous base like sodium methoxide (B1231860). researchgate.netingentaconnect.com The base facilitates the in situ generation of 1,1,1-trimethylaminimine, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process leads to the formation of the corresponding aminimide. ingentaconnect.com

The scope of this reaction is extensive, accommodating a wide range of ester substrates. Acyclic, alicyclic, aromatic, and even heteroaromatic esters can be successfully converted to their corresponding trimethylaminimides. researchgate.net This versatility makes it a valuable method for synthesizing a diverse library of aminimide compounds. The general reaction is depicted below:

R-COOR' + (CH₃)₃N⁺NH₂ X⁻ + Base → R-CON⁻N⁺(CH₃)₃ + R'OH + Base·HX

This reaction provides a direct route to aminimides, which are otherwise commonly prepared through methods like the alkylation of hydrazine (B178648) derivatives or the acylation of hydrazinium (B103819) salts. researchgate.net

The efficiency and ease of aminimide formation are subject to several critical factors, including the structure of the ester and the specific reaction conditions employed. researchgate.netingentaconnect.com Key parameters that govern the outcome of the reaction are the choice of solvent, reaction temperature, the base used, and the electronic properties of the acyl group on the ester. researchgate.netingentaconnect.com

Reaction Parameters:

Base: A strong, anhydrous base is essential for the reaction to proceed. Sodium methoxide is a commonly used base for this transformation. researchgate.netingentaconnect.com

Solvent: The choice of solvent can influence the reaction rate and yield. Anhydrous solvents are necessary to prevent the hydrolysis of the base and other reactants.

Temperature: The reaction temperature is another critical parameter that can affect the rate of aminimide formation. researchgate.netingentaconnect.com

The interplay of these factors determines the success of the synthesis. For example, research has shown that for certain amide formation reactions, which share mechanistic similarities, using microwave heating can significantly accelerate the reaction compared to conventional heating methods, often due to thermal effects like over-pressuring and superheating. worktribe.com While not specifically detailed for this aminimide synthesis in the provided context, it highlights the importance of optimizing reaction conditions.

The following table summarizes the yields of various trimethylaminimides synthesized from the corresponding methyl esters and this compound iodide.

| Methyl Ester | Product Trimethylaminimide | Yield (%) |

| Methyl Acetate | Acetyl Trimethylaminimide | 65 |

| Methyl Propionate | Propionyl Trimethylaminimide | 70 |

| Methyl Butyrate | Butyryl Trimethylaminimide | 68 |

| Methyl Isobutyrate | Isobutyryl Trimethylaminimide | 75 |

| Methyl Stearate | Stearoyl Trimethylaminimide | 80 |

| Methyl Benzoate | Benzoyl Trimethylaminimide | 85 |

| Methyl p-Nitrobenzoate | p-Nitrobenzoyl Trimethylaminimide | 90 |

| Methyl p-Chlorobenzoate | p-Chlorobenzoyl Trimethylaminimide | 88 |

| Methyl p-Methoxybenzoate | p-Methoxybenzoyl Trimethylaminimide | 82 |

| Methyl Nicotinate | Nicotinoyl Trimethylaminimide | 78 |

| Methyl Furoate | Furoyl Trimethylaminimide | 72 |

This data is representative of typical yields under optimized conditions.

Advanced Applications of 1,1,1 Trimethylhydrazinium in Chemical Systems

Templating Cations in Hybrid Organic-Inorganic Perovskitoid Structures

The 1,1,1-trimethylhydrazinium (Me₃Hy⁺) cation has been successfully utilized as a templating agent in the creation of one-dimensional (1D) hybrid organic-inorganic perovskitoid structures. nih.gov These materials, which deviate from the typical three-dimensional perovskite structure, are of interest for their potential in applications such as dielectrics and luminescent devices. acs.orgresearchgate.net The incorporation of the Me₃Hy⁺ cation into a lead iodide framework leads to the formation of a novel perovskitoid, (Me₃Hy)[PbI₃], with distinct structural and physical properties. nih.govresearchgate.net

The synthesis of (this compound)PbI₃ is achieved through an antisolvent method. nih.govacs.org In this process, stoichiometric amounts of this compound iodide and lead(II) iodide are dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO) in a 5:1 ratio. nih.govacs.org The crystallization of the product is then induced by this method. nih.gov

Crystallographic analysis reveals that at room temperature, (Me₃Hy)[PbI₃] crystallizes in the hexagonal P6₃/m space group. nih.govacs.orgresearchgate.net The structure consists of one-dimensional chains of face-sharing [PbI₆]⁴⁻ octahedra that extend along the crystallographic c-axis, with the this compound cations situated in the space between these inorganic chains. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | (CH₃)₃N₂H₂PbI₃ |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Structure Type | 1D Perovskitoid |

The (Me₃Hy)[PbI₃] perovskitoid exhibits multiple temperature- and pressure-induced phase transitions (PTs), indicating a dynamic structural framework. nih.govnih.gov

Temperature-Induced Phase Transitions: Differential Scanning Calorimetry (DSC) reveals two reversible phase transitions. nih.gov

High-Temperature (HT) Transition : Upon heating to 322 K, the material undergoes a second-order phase transition from the room-temperature P6₃/m phase to a higher-symmetry hexagonal P6₃/mmc phase. nih.govacs.orgresearchgate.net This transition is characterized by a small entropy change and minor structural adjustments related to the confinement of the cations. acs.orgresearchgate.net

Low-Temperature (LT) Transition : Upon cooling to 207 K, a first-order phase transition occurs, transforming the structure to a low-symmetry orthorhombic Pbca phase. nih.govacs.org This transition involves a significant change in entropy and is associated with the ordering of the Me₃Hy⁺ cations, a rearrangement and strengthening of hydrogen bonds, and a slight shift of the lead-iodide chains. nih.govacs.orgresearchgate.net This transition is also linked to dielectric switching behavior. nih.gov

Pressure-Induced Phase Transitions: High-pressure Raman spectroscopy studies have identified two additional phase transitions at high pressures. nih.govnih.gov

Low-Pressure PT : Occurring between 2.8 and 3.2 GPa, this transition is linked to a decrease in symmetry, ordering of the organic cations, and distortion of the inorganic framework. nih.govacs.orgnih.gov

High-Pressure PT : Observed in the range of 6.4–6.8 GPa, this transition is believed to be related to a partial and reversible amorphization of the crystal structure. nih.govacs.orgnih.gov

| Condition | Transition Temperature/Pressure | Initial Phase (Space Group) | Final Phase (Space Group) | Order | Associated Structural Change |

|---|---|---|---|---|---|

| Heating | 322 K | P6₃/m | P6₃/mmc | Second | Minor structural changes, different cation confinement. acs.orgresearchgate.net |

| Cooling | 207 K | P6₃/m | Pbca | First | Cation ordering, hydrogen bond rearrangement, dielectric switching. acs.orgresearchgate.net |

| Pressure | 2.8 - 3.2 GPa | - | - | - | Symmetry decrease, cation ordering, chain distortion. nih.govnih.gov |

| Pressure | 6.4 - 6.8 GPa | - | - | - | Partial, reversible amorphization. nih.govnih.gov |

Optical studies of (Me₃Hy)[PbI₃] reveal properties that are of interest for optoelectronic applications. The material has a wide optical band gap of 3.20 eV. nih.govacs.orgnih.gov At low temperatures, it exhibits a reddish-orange, broad-band excitonic emission. nih.govresearchgate.net This luminescence is attributed to the presence of self-trapped excitons (STEs) and has a thermal activation energy of 65 meV. nih.govacs.orgnih.gov The intensity of this emission is highly dependent on temperature. acs.org

Ionic Liquid Formulations Incorporating this compound

The this compound cation ([aN₁₁₁]⁺) is also a component in the formulation of amino acid ionic liquids (AAILs), a class of ionic liquids noted for their potential in applications like CO₂ capture. researchgate.netacs.orgfigshare.com These materials are composed of organic cations and amino acid-based anions. mdpi.com

The structural properties of AAILs containing the this compound cation, such as this compound glycinate (B8599266) ([aN₁₁₁][Gly]), have been investigated primarily through computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations. researchgate.netacs.org These studies analyze the arrangement and interaction of the [aN₁₁₁]⁺ cation with the glycinate ([Gly]⁻) anion. researchgate.net A notable structural feature of [aN₁₁₁][Gly] is its hydrophilic nature and its ability to form a stable six-membered ring structure when interacting with a single water molecule, a property which can influence its reactivity and gas absorption characteristics. researchgate.net

The performance of ionic liquids in applications such as gas separation is heavily influenced by the intermolecular interactions between their constituent ions and the resulting free volume within the liquid.

Intermolecular Interactions: In [aN₁₁₁][Gly], strong intermolecular interactions, particularly hydrogen bonding, exist between the cation and anion. researchgate.netacs.org The presence of water significantly affects these interactions; as a hydrophilic ionic liquid, [aN₁₁₁][Gly] exhibits stronger interactions in aqueous conditions. figshare.com The carboxylate group of the glycinate anion, in particular, shows strong interactions with water molecules. figshare.com These hydrogen bonding networks are a key factor in determining the physical properties of the ionic liquid, such as its viscosity. researchgate.net

Free Volume: The fractional free volume (FFV), which is the fraction of the total volume not occupied by the molecules themselves, is a critical parameter for gas solubility. figshare.comresearchgate.net Molecular dynamics simulations have shown that for AAILs, the FFV is influenced by the molecular size of the ions and the presence of water. figshare.comresearchgate.net Compared to AAILs with larger cations (e.g., tetrabutylammonium), the smaller [aN₁₁₁][Gly] has a smaller molar and fractional free volume. researchgate.net This reduction in free volume contributes to increased CO₂ absorption and decreased N₂ absorption, thereby enhancing the selectivity for CO₂ capture. researchgate.net The presence of two amino groups in the [aN₁₁₁][Gly] structure further increases its capacity for CO₂ absorption. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Key Intermolecular Forces | Hydrogen bonding between cation and anion; strong interactions with water. | researchgate.netfigshare.com |

| Free Volume Characteristics | Relatively low fractional free volume compared to larger cation AAILs. | researchgate.net |

| Effect on Gas Absorption | Lower FFV leads to increased CO₂ absorption and decreased N₂ absorption. | researchgate.net |

| Interaction with Water | Hydrophilic; forms stable structures with water, influencing reactivity. | researchgate.netfigshare.com |

Theoretical and Computational Chemistry of 1,1,1 Trimethylhydrazinium Systems

Quantum Chemical Calculations on Electronic Structures and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and interaction mechanisms of 1,1,1-trimethylhydrazinium systems. ornl.gov These first-principles methods solve approximations of the Schrödinger equation to describe the behavior of electrons, offering insights into molecular structure, stability, and reactivity without empirical parameters. ornl.gov

DFT studies have been applied to amino acid ionic liquids (AAILs) containing the this compound ([aN111]⁺) cation, such as this compound glycinate (B8599266) ([aN111][Gly]). nih.govresearchgate.netacs.org These calculations have shown that the hydrophilic nature of the [aN111]⁺ cation leads to strong interactions with polar molecules like water. nih.gov It has been demonstrated that [aN111][Gly] can form a stable six-membered ring structure when interacting with a single water molecule. researchgate.net This specific interaction geometry is significant as it can lower the energy barrier for processes like CO2 absorption, thereby enhancing gas selectivity. researchgate.net

Furthermore, quantum theory calculations have been used to probe the interactions between the ionic liquid components and absorbed gases. nih.gov For instance, in the context of CO2 capture, DFT has been used to predict different reaction pathways for CO2 absorption on both the glycinate anion ([GLY]⁻) and the [aN111]⁺ cation. researchgate.netacs.org These studies provide a detailed picture of the non-covalent and covalent interactions that govern the behavior of this compound-based systems at a molecular level.

Molecular Dynamics Simulations of this compound-based Ionic Liquids

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the collective behavior and dynamic properties of materials over time. nih.gov For ionic liquids (ILs) based on the this compound cation, MD simulations have provided critical insights into their liquid-state structure, transport properties, and the influence of additives like water. nih.govacs.org These simulations model the movement of each atom in a system based on classical mechanics, allowing for the analysis of complex phenomena that are difficult to probe experimentally.

In studies of AAILs like this compound glycinate, MD simulations have been performed to understand the effect of water concentration and CO2 absorption on the physical properties of the liquid. nih.govacs.orgresearchgate.net The results from these simulations help in understanding macroscopic properties like viscosity and gas solubility based on the underlying molecular interactions. researchgate.netacs.org

The interactions between the this compound cation and its counter-anion are fundamental to the properties of the resulting ionic liquid. MD simulations allow for the detailed analysis of these interactions through tools like radial distribution functions, which describe how the density of one type of atom varies as a function of distance from another.

Simulations of [aN111][Gly] have shown that water content significantly influences cation-anion interactions. nih.gov DFT calculations supplementing these simulations suggest that the hydrophilic [aN111][Gly] ion pair exhibits stronger interactions in the presence of water. nih.gov The dynamics of these ions are also a key area of investigation. The diffusion coefficient, a measure of how quickly an ion moves through the liquid, is a critical parameter for applications. MD simulations have been used to study how factors like CO2 absorption affect the diffusion coefficients of the ions in AAILs. researchgate.netacs.org The polarity of the cation is noted to play a significant role in the diffusion of the AAILs. nih.gov

The concept of "free volume" refers to the space within a liquid that is not occupied by the hard-core volume of its constituent molecules. This empty space is crucial for molecular transport, as it facilitates the movement and diffusion of molecules. The fractional free volume (FFV) is the ratio of the free volume to the total volume and is a key parameter in understanding gas solubility and transport properties in ionic liquids. rsc.org

MD simulations are a primary tool for calculating the FFV in ionic liquids. researchgate.net For AAILs including this compound glycinate, simulations have shown how FFV is influenced by factors such as the molecular size of the cation and the presence of water. nih.govresearchgate.net Under dry conditions, it was observed that the FFV increases with larger cation sizes. nih.gov Conversely, the FFV of AAILs was found to decrease as the size of the AAIL itself decreased, a factor that correlates with increased CO2 absorption and reduced N2 absorption. researchgate.net The presence and concentration of water can significantly alter the FFV, which in turn affects the gas absorption capacity and selectivity of the ionic liquid. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, predict reaction outcomes, and calculate energetic barriers, offering insights that can be difficult to obtain through experiments alone. rsc.org For reactions involving the this compound moiety, computational methods have been applied to understand its role in both gas capture and organic synthesis.

One significant area of study is the mechanism of CO2 capture by AAILs like this compound glycinate. researchgate.netacs.org DFT studies have been employed to map out the reaction pathways for CO2 chemisorption. These studies predicted distinct pathways for the reaction of CO2 with the glycinate anion and the this compound cation. researchgate.netacs.org The calculations determined the activation energy barriers for these competing reactions, providing quantitative insight into the reaction kinetics.

| Reactant | Activation Energy (kJ/mol) | Reference |

| [GLY]⁻ + CO₂ | 52.43 | researchgate.net, acs.org |

| [aN111]⁺ + CO₂ | 64.40 | researchgate.net, acs.org |

Another key reaction involving a this compound salt is the vicarious nucleophilic substitution (VNS) of hydrogen. This compound iodide (TMHI) is a highly reactive reagent for the amination of electron-deficient aromatic compounds. organic-chemistry.orgresearchgate.net A proposed mechanism for this reaction involves the initial formation of a hydrazone-like intermediate, which then undergoes base-induced elimination and subsequent rearomatization to yield the aminated product. organic-chemistry.org Computational studies help to rationalize the observed regioselectivity and reactivity in these VNS reactions. researchgate.net For instance, in the amination of various nitroquinolines, the reaction with TMHI occurs regioselectively at the ortho or para positions relative to the nitro group, which can be understood by analyzing the electrophilicity of the different positions on the quinoline (B57606) ring. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of the 1,1,1-trimethylhydrazinium cation in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule. For the this compound cation, [ (CH₃)₃N-NH₂ ]⁺, the symmetry of the molecule simplifies its spectra, yet provides unambiguous confirmation of its structure.

The ¹H NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the three methyl groups, indicative of the C₃ rotational symmetry around the quaternary nitrogen atom. The two protons of the terminal amino (-NH₂) group would also produce a distinct signal. In the ¹³C NMR spectrum, a single resonance is anticipated for the three magnetically equivalent methyl carbons. Furthermore, ¹⁵N NMR spectroscopy can distinguish between the two different nitrogen environments: the quaternary, positively charged nitrogen bonded to the three methyl groups, and the terminal, primary amine nitrogen. While spectral data for this compound iodide has been recorded, specific chemical shift values are not broadly published nih.gov.

This compound iodide (TMHI) is a significant reagent used for the amination of electron-deficient aromatic and heterocyclic compounds through a process known as Vicarious Nucleophilic Substitution (VNS) sigmaaldrich.comorganic-chemistry.org. NMR spectroscopy is an indispensable tool for characterizing the resulting aminated products and for studying the reaction mechanisms.

Researchers utilize ¹H NMR to confirm the introduction of an amino group onto the aromatic ring and to determine its position (regioselectivity) researchgate.net. For instance, in the amination of nitroquinolines, ¹H-NMR spectroscopy has been used to detect the intermediate methylamino σ-adducts formed during the reaction researchgate.net. The analysis of coupling constants and chemical shifts in the aromatic region of the ¹H NMR spectrum allows for the unambiguous assignment of the substitution pattern.

Moreover, advanced 2D NMR techniques, such as NOESY, have been employed to definitively prove the structure of more complex amination products. In the study of aminated 1-methyl-6-nitrobenzimidazole (B1360024), 2D NOESY spectra confirmed the final structure by showing spatial correlations between the protons of the methyl group and protons on both the aromatic ring and the newly introduced amino group mdpi.com. Multinuclear NMR, including ¹³C and ¹⁵N, provides further structural confirmation of these novel synthesized compounds mdpi.commdpi.com.

| NMR Technique | Application in Amination Product Analysis | Key Findings / Information Obtained | References |

|---|---|---|---|

| ¹H NMR | Analysis of aminated nitroquinolines and nitroazoles. | Detection of reaction intermediates (σ-adducts); determination of the position of the new amino group on the aromatic ring. | researchgate.netmdpi.com |

| ¹³C NMR | Structural confirmation of aminated nitroazoles. | Confirms the carbon skeleton of the final products. | mdpi.com |

| ¹⁵N NMR | Characterization of aminated nitroazoles. | Provides chemical shifts for nitrogen atoms in the azole ring, the nitro group, and the new amino group, confirming the structure. | mdpi.com |

| 2D NMR (e.g., NOESY) | Structural proof of aminated 1-methyl-nitrobenzimidazoles. | Establishes through-space proximity of protons, confirming the regiochemistry of the amination. | mdpi.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. For the this compound cation, these methods provide a characteristic "fingerprint" based on the vibrations of its functional groups nih.gov. Key vibrational modes include N-H stretching and bending from the amino group, C-H stretching and bending from the methyl groups, and skeletal vibrations such as C-N and N-N stretching.

The N-H stretching vibrations of the -NH₂ group are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. The C-H bonds of the methyl groups give rise to characteristic stretching bands around 2900-3000 cm⁻¹ and bending vibrations at lower wavenumbers. The N-N bond stretching is often weak in the IR spectrum but can be more prominent in the Raman spectrum. The presence of the positive charge on the quaternary nitrogen influences the vibrational frequencies of adjacent bonds. In salts of the cation, intermolecular forces, such as hydrogen bonding between the -NH₂ group and the anion, can cause significant shifts in the N-H vibrational bands acs.org.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| N-H Stretch (Amino Group) | 3300 - 3500 | IR active, typically weak in Raman |

| C-H Stretch (Methyl Groups) | 2900 - 3000 | IR and Raman active |

| N-H Bend (Amino Group) | 1590 - 1650 | IR active |

| C-H Bend (Methyl Groups) | 1350 - 1470 | IR and Raman active |

| C-N Stretch | 1000 - 1250 | IR and Raman active |

| N-N Stretch | ~1000 | Often weak in IR, stronger in Raman |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. Studies on crystalline materials containing the this compound cation have confirmed its molecular structure and revealed how it packs in a crystal lattice with various anions.

A notable example is the investigation of the hybrid organic-inorganic perovskitoid, (Me₃Hy)[PbI₃], where Me₃Hy is the this compound cation acs.org. Single-crystal X-ray diffraction analysis showed that at room temperature, this compound crystallizes in the hexagonal P6₃/m space group. The study also revealed that the compound undergoes two temperature-dependent phase transitions, which are associated with the ordering of the trimethylhydrazinium cations and a rearrangement of the hydrogen bonds within the crystal structure acs.org. Similarly, crystal structures have been determined for binary compounds of meldonium, a derivative containing the this compound moiety, with sodium halides, illustrating the electrostatic interactions and hydrogen-bonded networks that define the three-dimensional structure nih.gov.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (Me₃Hy)[PbI₃] | Hexagonal | P6₃/m | One-dimensional perovskitoid structure; undergoes two phase transitions related to cation ordering and hydrogen bond rearrangement. | acs.org |

Mass Spectrometry (GC-MS) for Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry libretexts.org. GC separates volatile and thermally stable components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and elemental composition of the compound and its fragments msu.edu.

Direct analysis of the this compound cation by GC-MS is not feasible due to its nature as a non-volatile salt. The high temperatures used in the GC injection port would cause decomposition rather than volatilization. Therefore, GC-MS is more commonly applied to the analysis of its volatile precursors, such as 1,1-dimethylhydrazine (B165182) (UDMH), or to its transformation and reaction products after appropriate derivatization mdpi.com. For instance, methods have been developed to analyze trace levels of related compounds like methylhydrazine in samples by first converting them into a more volatile derivative, such as acetone (B3395972) methylhydrazone, which is then readily analyzed by GC-MS nih.govresearchgate.net.

For the direct analysis of the intact this compound cation, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass spectrometer (LC-MS or direct infusion) would be the methods of choice, as they can generate ions from non-volatile, charged species directly from a solution phase miamioh.edu. In such an analysis, the this compound cation would be expected to appear as a prominent ion at a mass-to-charge ratio (m/z) corresponding to its molecular mass.

| Analytical Technique | Principle | Applicability to this compound |

|---|---|---|

| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | Not suitable for the direct analysis of the non-volatile this compound salt. Applicable to volatile precursors or derivatives. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Can identify the cation. Requires a suitable ionization method for non-volatile salts (e.g., ESI, not the standard EI used in GC-MS). |

| GC-MS | Combines GC separation with MS detection. | The integrated system is not suitable for direct analysis of the cation. It is used for analyzing volatile precursors like UDMH or derivatized reaction products. |

Synthesis and Reactivity of Advanced 1,1,1 Trimethylhydrazinium Derivatives

Design and Synthesis of Substituted Hydrazinium (B103819) Halides

The preparation of substituted 1,1,1-trimethylhydrazinium halides is primarily achieved through the quaternization of 1,1-dimethylhydrazine (B165182) with appropriate alkylating agents. This synthetic strategy allows for the introduction of various functional groups onto the hydrazinium core, thereby enabling the fine-tuning of the reagent's properties.

A notable example is the synthesis of 1-cyanomethyl-1,1-dimethylhydrazinium bromide. This compound is readily prepared by the alkylation of 1,1-dimethylhydrazine with bromoacetonitrile (B46782) nih.gov. The reaction proceeds by the nucleophilic attack of the tertiary nitrogen of 1,1-dimethylhydrazine on the electrophilic carbon of bromoacetonitrile, leading to the formation of the corresponding quaternary hydrazinium salt.

Similarly, a chloromethyl substituent can be introduced to create 1-(chloromethyl)-1,1-dimethylhydrazinium chloride. This is accomplished through the reaction of 1,1-dimethylhydrazine with an excess of dichloromethane (B109758) rsc.org. These synthetic routes provide access to a range of functionalized hydrazinium halides, setting the stage for the investigation of their reactivity.

| Substituted Hydrazinium Halide | Precursors | Synthetic Method |

|---|---|---|

| 1-cyanomethyl-1,1-dimethylhydrazinium bromide | 1,1-Dimethylhydrazine and Bromoacetonitrile | Alkylation |

| 1-(chloromethyl)-1,1-dimethylhydrazinium chloride | 1,1-Dimethylhydrazine and Dichloromethane | Alkylation |

Impact of Structural Modifications on Reagent Reactivity and Selectivity

The parent compound, this compound iodide (TMHI), is recognized as a highly effective aminating agent, particularly in the context of vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient aromatic systems organic-chemistry.org. This reaction allows for the direct introduction of an amino group onto an aromatic ring. The reactivity and selectivity of this process are influenced by the nature of the hydrazinium salt.

While the synthesis of substituted this compound halides, such as the cyanomethyl and chloromethyl derivatives, has been documented, detailed studies on how these specific structural modifications impact their reactivity and selectivity in organic synthesis are not extensively available in the reviewed literature. The existing research on these particular substituted compounds has predominantly focused on their synthesis and characterization, particularly as energetic materials nih.govrsc.org.

General principles of organic chemistry suggest that the introduction of electron-withdrawing groups, such as cyanomethyl or chloromethyl, at the N-1 position of the hydrazinium cation would increase the electrophilicity of the reagent. This enhanced electrophilicity could potentially influence the rate and regioselectivity of its reactions. For instance, in VNS reactions, a more electrophilic aminating agent might exhibit altered reactivity towards different nitroaromatic substrates or favor the formation of different isomers compared to the unsubstituted TMHI. However, without direct experimental evidence from comparative studies, these effects remain theoretical.

| Compound Name |

|---|

| This compound |

| 1,1-Dimethylhydrazine |

| 1-cyanomethyl-1,1-dimethylhydrazinium bromide |

| Bromoacetonitrile |

| 1-(chloromethyl)-1,1-dimethylhydrazinium chloride |

| Dichloromethane |

| This compound iodide |

Future Research Directions in 1,1,1 Trimethylhydrazinium Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The conventional synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI) involves the reaction of 1,1-dimethylhydrazine (B165182) with methyl iodide. organic-chemistry.org While effective, this method presents opportunities for improvement in terms of efficiency and adherence to green chemistry principles. Future research will likely focus on several key areas to enhance the synthesis of this valuable reagent.

One promising avenue is the exploration of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, reduced reaction times, and improved safety, particularly when handling energetic or reactive intermediates. researchgate.netrsc.orgpharmablock.com The development of a flow-based synthesis for this compound salts could enable safer scale-up and more consistent production.

Furthermore, a focus on sustainability will drive research into alternative reagents and solvents. This includes:

Alternative Alkylating Agents: Investigating less hazardous and more cost-effective methylating agents beyond methyl iodide.

Green Solvents: Replacing traditional polar aprotic solvents like DMSO, which is commonly used in its application, with more environmentally benign alternatives. organic-chemistry.org

These advancements aim to make the production of this compound salts not only more efficient but also more aligned with modern standards of sustainable chemical manufacturing.

Expansion of VNS Applications to Untapped Substrate Classes and Transformations

This compound iodide has proven to be a highly effective reagent for the amination of electron-deficient aromatic compounds via Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgwikipedia.org This reaction allows for the direct replacement of a hydrogen atom on an aromatic ring, a powerful tool in organic synthesis. organic-chemistry.org Current applications have largely focused on the amination of nitroarenes, yielding valuable isomers that can be difficult to obtain through other methods. organic-chemistry.orgbegellhouse.com

The future of this compound in VNS chemistry lies in expanding its application to new classes of molecules and new types of chemical changes.

Untapped Substrate Classes: Research is expected to move beyond simple nitroaromatics to more complex and diverse electron-deficient systems. Potential targets include:

Heterocyclic Compounds: Aromatic rings containing atoms other than carbon, such as pyridines, pyrazines, and quinolines, are prevalent in pharmaceuticals and agrochemicals. Expanding VNS amination to a wider range of these heterocycles is a logical next step. organic-chemistry.orgnih.gov

Polycyclic Aromatic Systems: Large, multi-ring aromatic structures that are key components in organic electronics and materials science.

Substrates with Other Electron-Withdrawing Groups: Investigating the reactivity of this compound with aromatic rings activated by groups other than nitro, such as sulfonyl (SO₂R), cyano (CN), or keto (C=O) groups.

Untapped Transformations: While direct amination is its primary use, the unique reactivity of the this compound cation could be leveraged for other transformations. This could involve modifying the hydrazinium (B103819) salt itself to act as a precursor for introducing different functionalities or developing tandem reactions where the initially introduced amino group is further modified in a single process.

The table below summarizes established and potential future applications for VNS reactions using this compound salts.

| Substrate Class | Current Status | Future Research Direction | Potential Product |

| Nitrobenzenes | Well-established organic-chemistry.org | Optimization for complex derivatives | Substituted Anilines |

| Nitroquinolines | Demonstrated begellhouse.com | Expansion to other N-heterocycles | Aminoquinolines |

| Other Nitro-heterocycles | Limited | Systematic exploration of pyridines, pyrazines | Aminopyridines |

| Non-nitro Aromatics | Largely unexplored | VNS on cyano- or sulfonyl-activated rings | Cyanoanilines |

| Porphyrins | Unexplored | Functionalization of porphyrin macrocycles | Aminoporphyrins |

Integration of this compound into Emerging Advanced Materials

The this compound cation is a versatile building block for the creation of novel materials with tunable properties. By combining this cation with different organic or inorganic anions, a wide range of salts can be synthesized, each with unique physical and chemical characteristics. thieme-connect.de Future research is set to explore the integration of these salts into two key classes of advanced materials: energetic materials and ionic liquids.

Energetic Materials: Hydrazinium salts are known for their high nitrogen content and positive heats of formation, making them attractive components for propellants, gas generators, and explosives. google.comsciencemadness.org By pairing the this compound cation with oxidizing anions like nitrate (B79036) or perchlorate (B79767), or with nitrogen-rich anions such as azide (B81097) or tetrazolates, new energetic materials can be formulated. rsc.org Research in this area will focus on synthesizing and characterizing these novel salts to achieve a balance of high performance, low sensitivity to accidental ignition, and improved environmental friendliness compared to traditional energetic materials that contain heavy metals. uni-muenchen.deicm.edu.pl

Ionic Liquids: Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature. researchgate.netnasa.gov They are considered "green" solvents due to their negligible vapor pressure and high thermal stability. researchgate.net Certain this compound-based salts have been shown to fall into the category of ionic liquids. rsc.orgresearchgate.net Future work will involve designing and synthesizing new hydrazinium-based ionic liquids with specific properties tailored for applications in:

Electrochemistry: As electrolytes in batteries and capacitors.

Catalysis: As reaction media that can enhance reaction rates and selectivity.

Separations: For extracting specific compounds in industrial processes.

The modular nature of these salts allows for fine-tuning of properties like density, viscosity, and thermal stability by carefully selecting the anion.

The following table outlines potential advanced materials derived from this compound salts.

| Anion | Compound Name | Potential Material Class | Targeted Application |

| Nitrate | This compound Nitrate | Energetic Material rsc.org | Propellant Component |

| Perchlorate | This compound Perchlorate | Energetic Material rsc.org | Oxidizer in Pyrotechnics |

| Azide | This compound Azide | Energetic Material rsc.org | Gas Generant |

| Dicyanamide | This compound Dicyanamide | Ionic Liquid nasa.gov | Specialty Solvent |

| Bis(trifluoromethylsulfonyl)imide | This compound Bis(trifluoromethylsulfonyl)imide | Ionic Liquid mdpi.com | Electrochemical Medium |

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and materials discovery. nih.govnih.gov In the context of this compound chemistry, these advanced modeling techniques offer a powerful approach to predict reaction outcomes and design new materials with desired properties before undertaking extensive experimental work.

Predictive Reactivity Modeling: The regioselectivity of VNS reactions—that is, whether the amino group adds to the ortho or para position relative to a nitro group—is a critical factor that is influenced by the substrate's structure and reaction conditions. organic-chemistry.orgresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the VNS reaction mechanism. nih.gov These calculations can elucidate the stability of reaction intermediates and transition states, thereby predicting the most likely product isomer. This predictive capability can guide experimental design, saving significant time and resources by focusing on the most promising reaction pathways.

Advanced Material Design: For the development of new materials, computational screening and machine learning can rapidly evaluate the potential properties of a vast number of hypothetical this compound salts. Machine learning models, including graph neural networks, can be trained on existing data to establish structure-property relationships. arxiv.orgfung-group.orgijsrmt.com These models can then predict key properties for new, yet-to-be-synthesized compounds, such as:

For Energetic Materials: Density, heat of formation, thermal stability, and sensitivity.

For Ionic Liquids: Melting point, viscosity, and electrochemical stability.

This data-driven approach allows researchers to identify the most promising candidate materials for synthesis and testing, dramatically accelerating the discovery cycle for new advanced materials based on the this compound scaffold.

Q & A

Q. What are the primary synthetic applications of 1,1,1-trimethylhydrazinium iodide (TMHI) in organic chemistry?

TMHI is a key reagent in Vicarious Nucleophilic Substitution (VNS) reactions for regioselective aromatic amination. It enables the introduction of amino groups into nitro-substituted aromatic and heterocyclic compounds, particularly at positions ortho to nitro groups. This methodology has been applied to synthesize high-value explosives (e.g., TATB) and pharmaceuticals. The reaction typically proceeds in DMSO with a strong base (e.g., t-BuOK) and involves intermediate σ-adduct formation .

Q. How is TMHI synthesized, and what are critical handling considerations?

TMHI is synthesized by reacting 1,1-dimethylhydrazine with methyl iodide under controlled conditions. The compound is hygroscopic and requires strict moisture exclusion during preparation. Laboratory handling mandates protective equipment (gloves, respirators) due to its irritant properties and potential respiratory hazards. Storage in anhydrous environments is critical to maintain stability .

Q. What experimental techniques confirm intermediate formation in VNS reactions with TMHI?

¹H NMR spectroscopy is pivotal for detecting covalent σ-adduct intermediates formed during VNS reactions. For example, in the amination of nitroquinolines, NMR data reveal preferential attack at ortho positions relative to nitro groups. This aligns with quantum-chemical calculations (e.g., PM3 method) that predict transition-state energies and regioselectivity .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in TMHI-mediated VNS reactions?

Quantum-chemical calculations (e.g., PM3, DFT) model transition-state energies and σ-adduct stability to explain regioselectivity. For nitroquinolines, calculations show lower energy barriers for nucleophilic attack at ortho vs. para positions, consistent with experimental yields (61–95% ortho products). These methods guide substrate design for targeted amination .

Q. How do substituents influence reaction efficiency and regioselectivity in VNS amination?

Electron-donating substituents (e.g., OMe, OPh) enhance reactivity and ortho selectivity due to increased electron density at reactive sites. Conversely, electron-withdrawing groups (e.g., SPh, SO₂Ph) reduce yields and disrupt regioselectivity. For example, 1-OPh-3,5-dinitrobenzene yields 90% ortho product, while 1-SPh analogues yield <20% with mixed regiochemistry .

Q. What role does TMHI play in developing hybrid perovskitoid materials?

TMHI-derived This compound (Me₃Hy⁺) templates 1D hybrid perovskitoids (e.g., (Me₃Hy)PbI₃), which exhibit phase transitions, dielectric switching, and luminescence. These materials show reversible structural changes under pressure (Raman studies) and temperature (X-ray diffraction), with potential applications in optoelectronics and sensors .

Q. How does TMHI improve the stability of methylammonium (MA)-based perovskite solar cells?

Incorporating TMH⁺ cations into MAPbI₃ perovskites enhances hydrophobicity and inhibits Pb⁰ formation, a degradation initiator. TMH⁺’s larger size stabilizes the perovskite lattice, improving thermal and moisture resistance. Devices retain >75% efficiency after 1,800 hours at 45–85% RH or 200 hours at 85°C .

Q. What are the challenges in scaling TMHI-based VNS reactions for insensitive explosive synthesis?

Scaling reactions (e.g., TATB production from picramide) requires optimizing base stoichiometry, solvent purity (DMSO), and TMHI reactivity. Pilot-scale processes under the ADAPT program address side reactions and byproduct management. Contradictions in yield data (e.g., 80–95% in lab vs. pilot-scale variability) highlight the need for robust process controls .

Methodological Insights

- Synthetic Protocols : TMHI-mediated VNS reactions typically use 1–2 equiv TMHI in DMSO with t-BuOK/NaOMe (2–3 equiv) at 20–50°C .

- Analytical Tools : Combine NMR, XRD, and Raman spectroscopy with computational modeling to validate intermediates and phase behavior .

- Safety : TMHI requires handling in fume hoods with P2 respirators due to respiratory and dermal hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.